2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
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Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with the molecular formula C18H22N2O4 . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a pyranone ring with hydroxyl and hydroxymethyl groups.
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis C Virus (HCV) . It acts as an inhibitor, blocking the replication of the virus .
Mode of Action
The compound blocks HCV replication by acting on the HCV entry stage . This means it prevents the virus from entering host cells, thereby stopping the virus from replicating and spreading.
Biochemical Pathways
It is known that the compound interacts with theHCV E1 protein . The E1 protein is involved in the fusion of the viral and cellular membranes, a crucial step in the viral life cycle.
Pharmacokinetics
The compound has been found to be orally available and long-lasting in vivo . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic effectiveness.
Result of Action
The result of the compound’s action is a significant decrease in HCV replication. It has been observed to have a high sensitivity to clinical resistant HCV mutants and a synergistic effect with clinical drugs . This makes it a promising candidate for single or combination therapy for HCV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually involve room temperature and a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with studies indicating significant antibacterial and antifungal activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It has been used in molecular docking studies to understand its interactions with biological targets, such as oxidoreductase enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the piperazine and benzyl groups but differs in the core structure, which is a chromenone instead of a pyranone.
2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: This compound also contains a piperazine ring but has different substituents and a hydrazinecarboxamide group.
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a piperazine ring with a benzyl group and a hydroxylated pyranone ring.
Biological Activity
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound with notable biological activity. This compound, characterized by its unique molecular structure, has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O4, and it features a piperazine ring linked to a hydroxymethylated pyranone structure. The presence of hydroxyl groups enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Pathogen Type | Activity | Reference |
---|---|---|
Gram-positive bacteria | Effective | |
Gram-negative bacteria | Moderate | |
Fungal strains (e.g., Candida spp.) | Effective |
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions of this compound with various biological targets. These studies suggest that the compound can bind effectively to oxidoreductase enzymes, which are crucial in various metabolic processes. This binding affinity may correlate with its observed biological activities.
Case Studies
- Antimicrobial Efficacy : A study published in Chemical Papers reported on the antimicrobial activity of derivatives similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant anti-yeast activity against Candida utilis and Saccharomyces cerevisiae, while showing no activity against certain bacterial strains .
- Structure-Activity Relationship (SAR) : Research exploring the SAR of related compounds highlighted that modifications in the piperazine ring and hydroxymethyl groups could enhance biological activity. This suggests that further structural optimization could lead to more potent derivatives .
Synthetic Routes
The synthesis of this compound typically involves reductive amination techniques using 4-benzylpiperazine as a precursor. Reaction conditions often include reducing agents such as sodium cyanoborohydride in methanol, which facilitate the formation of the desired product with high yields.
Future Directions
Given its promising biological activity, further research is warranted to:
- Investigate the mechanisms of action at a molecular level.
- Conduct in vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Explore potential synergistic effects with existing antimicrobial agents.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-13-15-10-16(22)18(23)17(24-15)12-20-8-6-19(7-9-20)11-14-4-2-1-3-5-14/h1-5,10,21,23H,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBJWUZBIXUFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C(=O)C=C(O3)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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